molecular formula C15H9BrO4 B13139635 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one CAS No. 152969-70-5

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one

Cat. No.: B13139635
CAS No.: 152969-70-5
M. Wt: 333.13 g/mol
InChI Key: WZIDCTPTSYWUCA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the flavonoid family. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and hydroxyl groups at positions 5 and 7 on the chromen-4-one structure. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methylphenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a methyl group instead of bromine.

    2-(4-Nitrophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a nitro group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

152969-70-5

Molecular Formula

C15H9BrO4

Molecular Weight

333.13 g/mol

IUPAC Name

2-(4-bromophenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H

InChI Key

WZIDCTPTSYWUCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Br

Origin of Product

United States

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